Structural Differentiation: 2-Ethoxy Substituent vs. Unsubstituted Acetamide Backbone
The target compound bears a 2-ethoxy substituent that is absent in the direct analog N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1428371-07-6). This modification increases the molecular weight from 235.30 g·mol⁻¹ to 279.36 g·mol⁻¹ and adds a hydrogen-bond acceptor capable of participating in key ligand–target interactions . In drug-design contexts, such an ethoxy appendage often improves metabolic stability by shielding the amide carbonyl from hydrolytic enzymes and can alter lipophilicity-driven membrane permeability, though direct logP and metabolic stability measurements for this pair remain unpublished. The structural difference alone justifies rejecting unsubstituted analogs as “equivalent” procurement choices when SAR fidelity is required.
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 279.36 g·mol⁻¹; HBA count = 4 (ether O, amide O, furan O, thiophene S) |
| Comparator Or Baseline | N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide: MW = 235.30 g·mol⁻¹; HBA count = 3 (amide O, furan O, thiophene S) |
| Quantified Difference | ΔMW = +44.06 g·mol⁻¹; ΔHBA = +1 |
| Conditions | Calculated from published molecular formulas (C₁₄H₁₇NO₃S vs. C₁₂H₁₃NO₂S) |
Why This Matters
A ~44 Da molecular-weight increase and an extra hydrogen-bond acceptor can significantly alter target-binding kinetics and ADME properties, making the 2-ethoxy compound non-interchangeable with the unsubstituted analog in SAR-driven selection workflows.
